molecular formula C7H6Br2O2S B1611016 Ethyl 4,5-dibromothiophene-2-carboxylate CAS No. 62224-25-3

Ethyl 4,5-dibromothiophene-2-carboxylate

Cat. No.: B1611016
CAS No.: 62224-25-3
M. Wt: 314 g/mol
InChI Key: NZQKKQQTXFNEMQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromothiophene-2-carboxylate is a brominated thiophene derivative functionalized with an ethyl ester group. Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and reactivity for further functionalization . Brominated analogs like mthis compound (CAS 62224-24-2) are key intermediates in Suzuki coupling and nucleophilic substitution reactions, suggesting similar utility for the ethyl variant .

Properties

CAS No.

62224-25-3

Molecular Formula

C7H6Br2O2S

Molecular Weight

314 g/mol

IUPAC Name

ethyl 4,5-dibromothiophene-2-carboxylate

InChI

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3

InChI Key

NZQKKQQTXFNEMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(S1)Br)Br

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C)
Methyl 4,5-dibromothiophene-2-carboxylate C₆H₄Br₂O₂S 299.97 2.01 305.1 Not reported
Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate C₁₃H₁₀Br₂O₂S 378.09 Not reported Not reported Not reported
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate C₁₅H₁₄O₂S 258.34 Not reported Not reported Not reported

Key Observations :

  • Mthis compound exhibits a high density (2.01 g/cm³) and boiling point (305.1°C), attributed to bromine’s electron-withdrawing effects and molecular mass .
  • Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate has a larger molecular weight (378.09 g/mol) due to the extended aromatic system, though its physicochemical data remain undocumented .
  • Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate lacks bromine substituents, resulting in a lower molecular weight (258.34 g/mol) and likely reduced reactivity compared to brominated analogs .

Commercial Availability and Pricing

  • Mthis compound is widely available from suppliers like Thermo Scientific and Hairui Chemical, with prices ranging from €74.00/g (1g) to €890.00/25g .
  • Ethyl-based analogs (e.g., ethyl 4-(4,5-dibromothiophen-2-yl)benzoate) are less commonly listed, suggesting niche applications or challenging synthesis .

Research Findings and Limitations

  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher volatility and lower solubility in polar solvents compared to ethyl esters, which may influence reaction conditions .
  • Bromine Substitution : Brominated thiophenes show enhanced electrophilic reactivity, but the ethyl group’s steric bulk could moderate this effect in this compound .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from methyl and structurally related ethyl derivatives.

Preparation Methods

Direct Bromination of Ethyl Thiophene-2-Carboxylate

The most established and widely reported method for preparing ethyl 4,5-dibromothiophene-2-carboxylate involves electrophilic bromination of ethyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) under acidic conditions.

Procedure Overview:

  • Starting Material: Ethyl thiophene-2-carboxylate
  • Brominating Agent: N-Bromosuccinimide (NBS)
  • Solvent System: Mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4)
  • Temperature: Room temperature, with slow addition of NBS over 2-3 hours
  • Reaction Time: Stirring overnight (~12-18 hours)
  • Workup: Quenching by pouring into water, extraction with organic solvents, and purification by chromatography

Key Findings:

  • The reaction selectively dibrominates the thiophene ring at the 4 and 5 positions.
  • The acidic solvent system (TFA/H2SO4) is critical to achieve high regioselectivity and yield.
  • Typical yields of this compound are high, often exceeding 80%.
  • No significant isomerization or side reactions were reported under these conditions.

Representative Experimental Data:

Parameter Condition/Value
Ethyl thiophene-2-carboxylate 12.62 g (80.8 mmol)
NBS 32.00 g (177.8 mmol), added portionwise
Solvent 12 mL sulfuric acid + 40 mL TFA
Temperature Room temperature
Reaction time Overnight (approx. 16 hours)
Yield Typically >80%

This method was detailed in a patent describing the synthesis of novel antimicrobial compounds and their intermediates, highlighting the robustness and scalability of the bromination step.

Bromination of Ethyl 5-Alkylthiophene-2-Carboxylates (Related Methodology)

A closely related bromination method involves selective monobromination of ethyl 5-alkylthiophene-2-carboxylates, which can be extended to dibromination for unsubstituted thiophene derivatives.

Key Points:

  • Bromination is performed in dichloromethane at low temperatures (0–5 °C).
  • Electrophilic bromination proceeds selectively without alkyl substituent migration.
  • This method underscores the importance of temperature control and solvent choice for regioselectivity.

Though this method is primarily for monobromination, it informs the conditions necessary for controlled bromination of thiophene rings, which is applicable to dibromination protocols.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent System Temperature Yield (%) Notes
Direct dibromination (Patent) Ethyl thiophene-2-carboxylate NBS TFA + H2SO4 Room temperature >80 Slow addition of NBS, overnight reaction
Monobromination (Related) Ethyl 5-alkylthiophene-2-carboxylate NBS Dichloromethane 0–5 °C High Selective monobromination, no isomerization
Esterification of acid 4,5-Dibromothiophene-2-carboxylic acid Acid catalysis Methanol (reflux) Reflux Moderate Alternative route via acid esterification

Research Findings and Considerations

  • Selectivity: The electrophilic bromination is highly regioselective for the 4 and 5 positions on the thiophene ring due to the electron density distribution and the directing effect of the ester group.
  • Reaction Conditions: Acidic media and temperature control are crucial to prevent side reactions such as over-bromination or ring degradation.
  • Purification: The product is typically purified by column chromatography or recrystallization, yielding a stable white solid.
  • Scalability: The procedure has been demonstrated on multi-gram scale, indicating suitability for industrial or laboratory-scale synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4,5-dibromothiophene-2-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via bromination of ethyl thiophene-2-carboxylate derivatives. Key steps include:

  • Electrophilic aromatic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
  • Esterification : If starting from a carboxylic acid precursor, ethyl ester formation is achieved via acid-catalyzed (e.g., H₂SO₄) reflux with ethanol .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths (e.g., C-Br ~1.85–1.90 Å) and dihedral angles, confirming regioselective bromination .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester stretch) and 600–650 cm⁻¹ (C-Br stretch) validate functional groups .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer :

  • HPLC/GC-MS : Monitor degradation products (e.g., hydrolysis to carboxylic acid) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., stability up to ~200°C) .
  • Storage : Anhydrous conditions (desiccator with P₂O₅) and amber vials prevent moisture/light-induced degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, mapping electrophilic sites for further functionalization .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvent-dependent reactivity (e.g., dichloromethane vs. ethanol) .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. What strategies resolve contradictions in reported reactivity data for brominated thiophene derivatives?

  • Methodological Answer :

  • Systematic Variation : Test substituent effects (e.g., electron-withdrawing groups vs. alkyl chains) under controlled conditions (temperature, catalysts) .
  • Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to track reaction intermediates and rate constants .
  • Cross-Validation : Replicate conflicting studies with standardized reagents (e.g., anhydrous Br₂ vs. NBS) to isolate variables .

Q. How can this compound serve as a precursor for bioactive thiophene derivatives?

  • Methodological Answer :

  • Nucleophilic Substitution : Replace bromine atoms with amines (e.g., piperazine) or thiols in DMF at 80–100°C to generate thienopyrimidines .
  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups for enhanced bioactivity (e.g., antitumor agents) .
  • Biological Screening : Use enzyme inhibition assays (e.g., acetylcholinesterase) and cell viability tests (MTT assay) to evaluate derivatives .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent mixtures (e.g., ethanol/diethyl ether) via slow evaporation to obtain diffraction-quality crystals .
  • Disorder Modeling : Address rotational disorder in ester groups using SHELXL’s PART instruction .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C-H⋯O) to explain packing motifs .

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